3-Cyanobenzamidine Hydrochloride
Overview
Description
3-Cyanobenzamidine Hydrochloride is a chemical compound with the molecular formula C8H8ClN3. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound is characterized by the presence of a cyano group (-CN) and an amidine group (-C(=NH)NH2) attached to a benzene ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanobenzamidine Hydrochloride typically involves the reaction of 3-cyanobenzonitrile with ammonia or an amine in the presence of a hydrochloric acid catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired amidine compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyanobenzamidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the amidine group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids or nitriles.
Reduction: Primary amines.
Substitution: Various substituted benzamidines.
Scientific Research Applications
3-Cyanobenzamidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and other biochemical processes.
Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Cyanobenzamidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Comparison with Similar Compounds
Similar Compounds
Benzamidine Hydrochloride: Similar structure but lacks the cyano group.
4-Cyanobenzamidine Hydrochloride: Similar structure with the cyano group in the para position.
2-Cyanobenzamidine Hydrochloride: Similar structure with the cyano group in the ortho position.
Uniqueness
3-Cyanobenzamidine Hydrochloride is unique due to the specific positioning of the cyano group on the benzene ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its ortho and para counterparts.
Properties
IUPAC Name |
3-cyanobenzenecarboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,(H3,10,11);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIISHESBWIBGED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=N)N)C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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